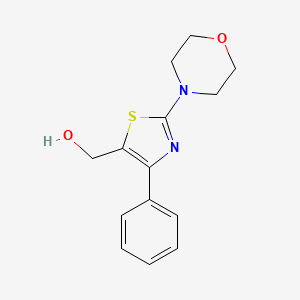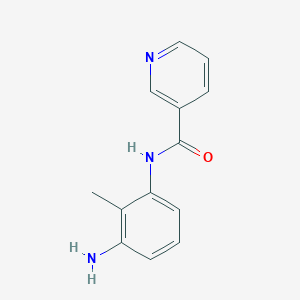
N-(3-Amino-2-methylphenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-2-methylphenyl)nicotinamide, also known as AMPN, is a derivative of nicotinamide (vitamin B3) and is found in a variety of foods, including meats, fish, eggs, and dairy products. It is a water-soluble vitamin and is essential for many biochemical reactions in the body. AMPN is also used in research to study the biological effects of nicotinamide on various physiological processes.
科学的研究の応用
Enzymatic Activity and Genetic Polymorphism
- Human Liver Enzyme Activity : Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and other pyridines, with implications for drug and xenobiotic toxicity. The enzymatic activity of NNMT in human liver may be influenced by genetic polymorphism, which could play a role in individual responses to drugs and toxins (Aksoy, Szumlanski, & Weinshilboum, 1994).
Metabolic Effects in Cancer Cells
- Role in Cellular Bioenergetics : Nicotinamide phosphoribosyltransferase (NAMPT), crucial for converting nicotinamide to nicotinamide adenine dinucleotide (NAD), affects metabolic pathways in cancer cells. The study of the NAMPT inhibitor FK866 reveals insights into metabolic perturbations in human cancer cells, altering amino acids, purine, pyrimidine metabolism, glycolysis, and other pathways (Tolstikov et al., 2014).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Nicotinamide derivatives, such as N-(3-Amino-2-methylphenyl)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. This research highlights their potential in industrial applications for protecting metals against corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Regulation and Disease Therapy
- Regulation of Nutrient Metabolism : NNMT's role in metabolic regulation, particularly in the liver and adipose tissue, is significant. It affects glucose and cholesterol metabolism, and its enzymatic product, MNAM, has been linked to lower cholesterol and triglycerides levels in mice. This suggests potential therapeutic applications in metabolic diseases (Hong et al., 2015).
Cell Survival and Differentiation
- Impact on Stem Cell Research : Nicotinamide has been shown to promote cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, affecting key cellular processes and offering insights for stem cell applications and disease treatments (Meng et al., 2018).
作用機序
Target of Action
The primary target of N-(3-Amino-2-methylphenyl)nicotinamide is Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . Overexpression of NNMT has been described in various solid cancer tissues .
Biochemical Pathways
NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide . Aberrant expression of NNMT has been implicated in multiple cancers, metabolic and liver diseases .
生化学分析
Biochemical Properties
N-(3-Amino-2-methylphenyl)nicotinamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as succinate dehydrogenase, which is a key component of the respiratory enzyme complex in cells . This interaction can influence the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone, thereby affecting cellular respiration and energy production. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with succinate dehydrogenase can lead to changes in cellular respiration, which in turn affects the overall energy metabolism of the cell . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to succinate dehydrogenase, this compound can inhibit its activity, leading to a decrease in cellular respiration and energy production . Additionally, this compound may activate or inhibit other enzymes and proteins involved in cellular signaling pathways, thereby modulating various cellular functions. Changes in gene expression can occur as a result of these interactions, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular respiration and energy metabolism being particularly notable.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have beneficial effects on cellular respiration and energy metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired effects, and exceeding this threshold can result in negative outcomes. It is important to carefully determine the appropriate dosage to maximize the benefits and minimize the risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play critical roles in cellular metabolism. Its interaction with succinate dehydrogenase is a key aspect of its involvement in the respiratory enzyme complex, influencing the oxidative coupling of succinate and the transfer of electrons to ubiquinone . This interaction can affect metabolic flux and the levels of metabolites within the cell, further influencing cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound can affect its accumulation and efficacy, with certain tissues potentially exhibiting higher concentrations of the compound, leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,14H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQOMPJESVUDCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

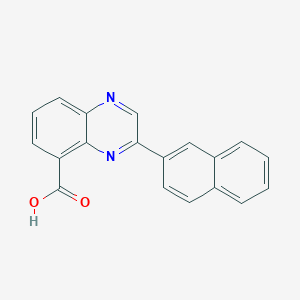

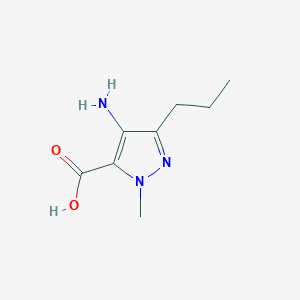
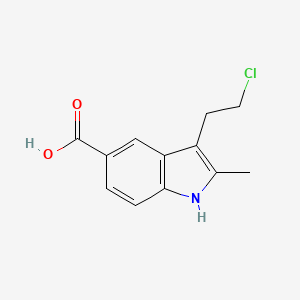
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1367855.png)
![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)
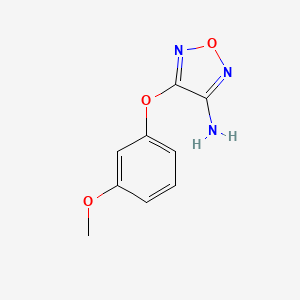
![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)
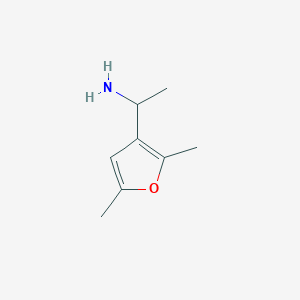
![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)
![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)
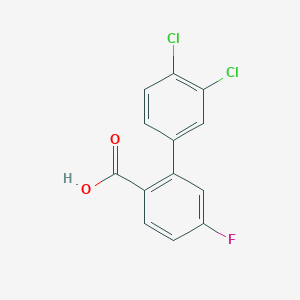
![[(4-Isopropylbenzoyl)amino]acetic acid](/img/structure/B1367886.png)
